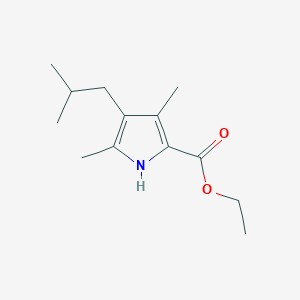
ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Cat. No. B8789046
M. Wt: 223.31 g/mol
InChI Key: LUNFYIYRSZNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070366
Procedure details


Acetic anhydride (20 ml) was slowly added to 5 ml of concentrated hydrochloric acid with stirring and cooling and 668 mg of 2,4-dimethyl-5-carbethoxy-pyrrole were dissolved in the resulting solution. Amalgamated zinc (10 gm, 20 mesh) and 0.75 ml of iso-butyraldehyde were then added at 20°, and the mixture was stirred for 15 minutes at 20°-25° C. The zinc was separated, washed with acetic acid, and the liquids were poured into water to precipitate the crude product. It was dried and extracted into pentane (thimble), the pentane was evaporated, and the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.) after changing to fine needles at about 112° C. and to plates at about 115° C. A further 51 mg were obtained from the mother liquors (total 732 mg, 82%). The nmr spectrum and the X-ray powder photograph were identical with those of authentic material, and the mixed m.p. was 115°-117° C.





Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH:14](=O)[CH:15]([CH3:17])[CH3:16]>[Zn].C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[C:7]=1[CH2:14][CH:15]([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
668 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(C1)C)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 minutes at 20°-25° C
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The zinc was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the liquids were poured into water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into pentane (thimble)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pentane was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after changing to fine needles at about 112° C. and to plates at about 115° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A further 51 mg were obtained from the mother liquors (total 732 mg, 82%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC(=C(C1CC(C)C)C)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
